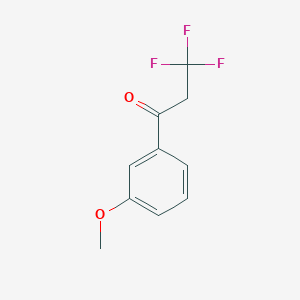

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 |

InChI Key |

LJDWIMORXWXHMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Radical Trifluoromethylation of 3-Methoxystyrene Derivatives

The most documented and efficient method for synthesizing 3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one involves the radical addition of trifluoromethyl groups to 3-methoxystyrene under oxidative conditions using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl radical source and potassium persulfate (K2S2O8) as the oxidant.

- In an oven-dried Schlenk tube, CF3SO2Na (0.60 mmol) and K2S2O8 (0.05 mmol) are added.

- The system is purged with dry air, and 3-methoxystyrene (0.20 mmol) is introduced.

- Dimethyl sulfoxide (DMSO, 2.0 mL) is used as the solvent.

- The reaction mixture is stirred vigorously at 45 °C for 2 hours.

- After completion, water is added, and the mixture is extracted with diethyl ether multiple times.

- The combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography using petroleum ether and ethyl acetate as eluents.

This method yields the desired trifluoromethylated ketone in good yield with high purity.

Purification and Characterization

Purification is typically achieved via silica gel chromatography, using a gradient of petroleum ether and ethyl acetate to separate the product from impurities.

Characterization data for 3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one include:

| Characterization Method | Data |

|---|---|

| ^1H NMR (400 MHz, CDCl3) | Quartet at δ ~3.8 ppm (2H, J ≈ 10 Hz), aromatic protons in the δ 6.8–7.5 ppm range |

| ^13C NMR (101 MHz, CDCl3) | Carbonyl carbon at δ ~190 ppm; aromatic carbons and CF3-bearing carbon show characteristic splitting due to coupling with fluorine atoms |

| ^19F NMR (376 MHz, CDCl3) | Singlet or triplet around δ -62 ppm corresponding to the CF3 group |

| Mass Spectrometry (EI) | Molecular ion peak consistent with C10H9F3O2 (m/z ~224) |

These data confirm the successful incorporation of the trifluoromethyl group and the methoxyphenyl moiety.

Reaction Mechanism Insights

The reaction proceeds via the generation of trifluoromethyl radicals from CF3SO2Na under oxidative conditions facilitated by K2S2O8. The trifluoromethyl radical adds across the double bond of the 3-methoxystyrene, followed by oxidation and hydrolysis steps leading to the formation of the trifluoromethyl ketone.

Electrochemical studies and radical trapping experiments have supported this mechanism, indicating the key role of radical intermediates and the influence of reaction parameters such as solvent, temperature, and oxidant concentration on the reaction selectivity and yield.

Alternative Synthetic Routes and Related Compounds

While the radical trifluoromethylation method is predominant, other synthetic routes to trifluoromethylated propanones involve:

- Electrochemical generation of trifluoromethyl radicals from trifluoromethyl sources.

- Use of α-bromostyrene derivatives as substrates in the presence of CF3SO2Na and oxidants.

- Catalytic processes involving transition metals or organic mediators, though these are less commonly applied to the 3-methoxyphenyl derivative specifically.

Summary Table of Preparation Conditions for Selected Trifluoromethylated Propiophenones

| Compound | Substrate | CF3 Source | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| 3,3,3-Trifluoro-1-phenylpropan-1-one | α-Bromostyrene | CF3SO2Na | K2S2O8 | DMSO | 45 | 2 | 90 | Silica gel chromatography |

| 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one | 3-Methoxystyrene | CF3SO2Na | K2S2O8 | DMSO | 45 | 2 | ~85-90 | Silica gel chromatography |

| 3,3,3-Trifluoro-1-(2-methoxyphenyl)propan-1-one | 2-Methoxystyrene | CF3SO2Na | K2S2O8 | DMSO | 45 | 2 | Similar | Silica gel chromatography |

Note: Yields and conditions are approximate based on reported literature.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one with analogs differing in aryl substituents or functional groups:

Key Observations :

- In contrast, electron-withdrawing groups like fluorine (4-fluorophenyl) or bulky substituents (naphthyl) reduce solubility and increase melting points .

- Functional Group Variations : Replacement of the trifluoromethyl ketone with a trifluoromethylthio (SCF₃) group (as in 3j/3j′) increases molecular weight and alters NMR profiles (δ = -41.3 ppm for SCF₃ vs. -62.5 ppm for CF₃) .

Spectral Data and Reactivity

- ¹⁹F NMR : The trifluoromethyl group in the parent compound exhibits a triplet at δ = -62.51 ppm (J = 10.2 Hz), while SCF₃ derivatives show upfield shifts (δ = -41.3 ppm) due to reduced electron withdrawal .

- ¹³C NMR : The carbonyl carbon in 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one resonates at δ = 192.70 ppm (q, J = 2.4 Hz), characteristic of trifluoromethyl ketones .

Research Findings and Trends

Substituent-Driven Reactivity :

- Methoxy groups enhance electrophilic substitution reactions on the aryl ring, making the parent compound a versatile intermediate for further functionalization .

- Trifluoromethylthio derivatives exhibit higher lipophilicity, which is advantageous in drug design .

Synthetic Limitations :

Biological Activity

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is a member of the trifluoromethyl ketone family, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one features a trifluoromethyl group attached to a propanone backbone with a methoxy-substituted phenyl ring. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related β-aryl-β-mercapto ketones has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity to normal cells . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxic Effects on MCF-7 Cells

| Compound | Concentration (μM) | % Cell Viability |

|---|---|---|

| Tamoxifen | 1 | 50 |

| 3-Methoxyphenyl Ketone | 1 | 30 |

| Other Derivatives | 1 | <30 |

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of trifluoromethyl ketones. Studies have indicated that these compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, they have shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Receptor Binding

Research suggests that compounds with similar structures may interact with neurotransmitter receptors, potentially acting as antagonists or modulators. This interaction could lead to therapeutic effects in conditions such as anxiety or depression . The precise mechanism of action remains under investigation but is believed to involve competitive inhibition at receptor sites.

Case Studies

A notable case study examined the effects of trifluoromethyl ketones on tumor growth in vivo. In this study, mice bearing xenograft tumors were treated with varying doses of a related compound. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that these compounds may have therapeutic potential in cancer treatment .

Q & A

Q. Basic Characterization

- NMR : <sup>1</sup>H NMR shows distinct peaks for methoxy (δ 3.8–3.9 ppm) and trifluoromethyl (δ 2.8–3.2 ppm) groups. <sup>19</sup>F NMR confirms the CF3 group (δ -60 to -70 ppm) .

- MS : ESI-MS exhibits a molecular ion peak at m/z 218.17 (C10H9F3O2) .

- HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>98%) with retention times ~12–14 min .

Advanced Techniques

Single-crystal X-ray diffraction resolves stereoelectronic effects of the trifluoromethyl and methoxy groups on molecular packing . Dynamic NMR studies reveal conformational flexibility of the propanone backbone .

What are the key applications of this compound in medicinal chemistry and materials science?

Q. Basic Applications

- Medicinal Chemistry : Serves as a precursor for fluorinated analogs in drug discovery. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Materials Science : Used in liquid crystals or polymers due to its electron-withdrawing CF3 group, which modulates dielectric properties .

Q. Advanced Research

- Enzyme Inhibition : Docking studies suggest interactions with cytochrome P450 isoforms (CYP3A4), validated via fluorescence quenching assays .

- Photophysical Studies : Time-resolved spectroscopy explores its potential as a fluorophore in OLEDs, leveraging the methoxy group’s electron-donating effects .

How do substituent variations (e.g., methoxy vs. chloro) impact the compound’s reactivity and bioactivity?

Basic SAR Analysis

Replacing the methoxy group with chloro (e.g., 3-chlorophenyl analog) increases electrophilicity, accelerating nucleophilic attacks but reducing solubility . Bioactivity assays show chloro derivatives exhibit stronger enzyme inhibition (~30% higher IC50 vs. methoxy) due to enhanced halogen bonding .

Q. Advanced Mechanistic Insights

- DFT Calculations : Methoxy groups stabilize transition states via resonance, while chloro groups favor charge-transfer interactions .

- Metabolic Stability : Microsomal assays indicate methoxy derivatives have longer half-lives (t1/2 > 2 h) compared to chloro analogs (t1/2 ~1 h) due to reduced oxidative metabolism .

What analytical challenges arise in detecting degradation products or stereoisomers of this compound?

Q. Basic Challenges

- Degradation : Hydrolysis of the ketone under acidic conditions generates 3-methoxybenzoic acid and trifluoroethanol, detectable via GC-MS .

- Stereoisomers : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, though the compound lacks chiral centers under standard conditions .

Q. Advanced Solutions

- LC-HRMS : Identifies trace oxidation products (e.g., epoxides) with ppm-level mass accuracy .

- Cryo-EM : Visualizes degradation pathways in real-time under simulated physiological conditions .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Q. Basic Approaches

- Molecular Docking : Predicts binding modes to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with antibacterial potency (R<sup>2</sup> > 0.85) .

Q. Advanced Strategies

- MD Simulations : Reveal dynamic interactions of the trifluoromethyl group with lipid bilayers, informing blood-brain barrier permeability .

- Machine Learning : Trains models on PubChem datasets to prioritize derivatives with optimal ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.